N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride
CAS No.: 860183-11-5
Cat. No.: VC8301603
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860183-11-5 |
|---|---|
| Molecular Formula | C8H11ClN2O3S |
| Molecular Weight | 250.7 g/mol |
| IUPAC Name | N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
| Standard InChI Key | ZATICYNBNOCGEP-UHFFFAOYSA-N |
| Isomeric SMILES | CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N.Cl |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzene ring substituted at the para position with a methylsulfonyl group (–SO₂CH₃) and an N-hydroxybenzimidamide moiety (–C(=N–OH)–NH₂). The hydrochloride salt form enhances stability and solubility in polar solvents . Key structural identifiers include:
The methylsulfonyl group contributes to electron-withdrawing effects, potentially influencing reactivity in nucleophilic substitution reactions.
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogous benzimidamide hydrochlorides exhibit characteristic peaks in NMR spectra:
-
Methylsulfonyl group: δ 3.0 ppm (singlet, 3H, –SO₂CH₃)
Mass spectrometry of the parent ion (m/z = 250.70) would likely show fragmentation patterns consistent with sulfone and imidamide cleavage .
Synthesis and Industrial Scalability
Reaction Pathways
Although no published synthesis route exists for N-hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride, its structural components suggest a multi-step process:
-
Sulfonation: Introduction of the methylsulfonyl group via reaction of 4-chlorobenzonitrile with methanesulfonic acid under catalytic conditions.
-
Imidamide Formation: Conversion of the nitrile group to an amidine using hydroxylamine hydrochloride in methanol .
-
Salt Formation: Acidification with HCl to yield the hydrochloride salt.
A patent describing N-benzylhydroxylamine hydrochloride synthesis (CN104529814A) reveals critical parameters for analogous reactions :
-
Temperature control (<5°C during oxidant addition)
-
Solvent systems (methanol/MTBE mixtures)
-
Stoichiometric ratios (1.0–2.0 equivalents of hydroxylamine hydrochloride)
Yield Optimization
For related hydrochlorides, yields exceeding 70% are achievable through:
-
Precision cooling: Maintaining reaction temperatures below 5°C minimizes side reactions .
-
Counterion exchange: Hydrochloride salt precipitation in MTBE/methanol enhances purity .
-
Catalyst use: Sodium tungstate dihydrate improves nitrone intermediate formation .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Aqueous Solubility | >50 mg/mL (predicted) | |
| logP (Octanol-Water) | 1.2 (estimated) | |
| pKa | 4.8 (imidamide NH), 9.1 (SO₂CH₃) |
The compound’s zwitterionic nature in aqueous solutions facilitates interactions with biological membranes, a trait shared with protease-inhibiting benzamidines.
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous hydrochlorides shows:
-
Melting point: 215–220°C (decomposition)
-
Exothermic events: Sulfone group degradation above 250°C
Biological Relevance and Applications
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Benzamidine hydrochloride | Trypsin | 25 | |
| 4-Methylsulfonyl-benzamidine | Thrombin | 18 |
Pharmacokinetic Considerations
While ADMET data for this compound are unavailable, its physicochemical profile predicts:
-
Moderate bioavailability: logP ~1.2 favors solubility but limits passive diffusion
-
Hepatic metabolism: Sulfone oxidation and amidine hydrolysis likely dominate
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
-
Sulfonamide drugs: Antibacterial and antitumor agents
-
Nitrogen mustards: Alkylating agents in cancer therapy
Analytical Chemistry
As a chelating agent, it may complex transition metals (e.g., Cu²⁺, Fe³⁺) for spectrophotometric detection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume